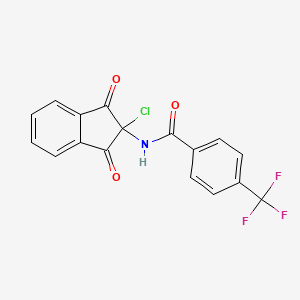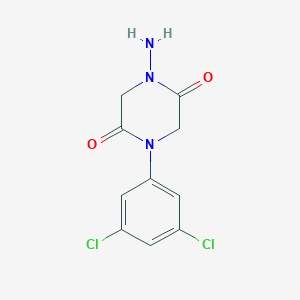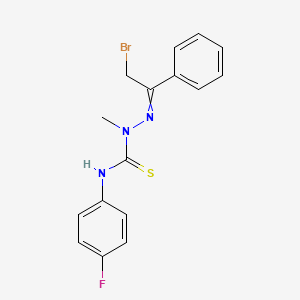![molecular formula C13H6Cl2F4N2O B3042933 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 680217-81-6](/img/structure/B3042933.png)
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
概要
説明
2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is a complex organic compound characterized by its multiple halogen atoms and a trifluoromethyl group
作用機序
Target of Action
The primary target of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is the RAS GTPase family . This family of proteins plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the RAS GTPase family . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The affected pathways primarily involve cell signaling, growth, and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells with KRAS mutations .
Pharmacokinetics
The compound’s fluorinated structure may enhance its bioavailability and stability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation in KRAS-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other compounds or substances in the environment can potentially interact with this compound and affect its activity . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide typically involves multiple steps, starting with the preparation of the core nicotinamide structure. The halogen atoms (chlorine and fluorine) and the trifluoromethyl group are introduced through specific chemical reactions.
Core Synthesis: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.
Halogenation: Chlorination and fluorination steps are performed to introduce chlorine and fluorine atoms at the appropriate positions on the pyridine ring.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups or replace existing halogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups or halogen atoms.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving nicotinamide receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
類似化合物との比較
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.
Fluopicolide: Contains a similar pyridine core with different substituents.
Uniqueness: 2,6-Dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its combination of halogen atoms and the trifluoromethyl group, which impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
特性
IUPAC Name |
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBMORMRCSKHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-2-prop-2-ynylsulfanylpyrimidin-4-yl]oxy-dimethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042851.png)
![2-[5-(3-chloro-4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-(4-chloro-3-nitrophenyl)ethan-1-one](/img/structure/B3042854.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(dimethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042857.png)
![O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate](/img/structure/B3042858.png)
![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)
![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)



![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)
![N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042870.png)
![1-[(E)-(2-bromo-1-phenylethylidene)amino]-1-(2-hydroxyethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3042871.png)
![N1-(2,4-dimethylphenyl)-2-[4-chloro-1-(4-fluorophenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B3042872.png)
![Diethyl [4-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3042873.png)
